molecular formula C9H12F2O3 B2916283 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid CAS No. 2228438-34-2

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2916283
CAS No.: 2228438-34-2
M. Wt: 206.189
InChI Key: NCHNIUIRMLCYPT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C₉H₁₂F₂O₃ It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an oxan-4-yl group, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Introduction of Fluorine Atoms: The difluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the cyclopropane intermediate.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. High-pressure reactors, continuous flow systems, and advanced purification techniques may be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The fluorine atoms and oxan-4-yl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, borane.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation Products: Carboxylates, peroxides.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The oxan-4-yl group may facilitate interactions with enzymes or receptors, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid: Similar in structure but contains a benzo[1,3]dioxol group instead of an oxan-4-yl group.

    2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid: The compound itself, used as a reference for comparison.

Uniqueness

This compound is unique due to the combination of its cyclopropane ring, difluoromethyl group, oxan-4-yl group, and carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c10-9(11)5-8(9,7(12)13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHNIUIRMLCYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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